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Compound of Interest

Compound Name: Z-PDLDA-NHOH

Cat. No.: B054859

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-PDLDA-NHOH, also known as Collagenase Inhibitor I, is a synthetic peptide-based
hydroxamate that functions as a potent, broad-spectrum inhibitor of matrix metalloproteinases
(MMPs). Its chemical name is Z-Pro-D-Leu-D-Ala-NHOH, and it is identified by the CAS
number 123984-15-6. MMPs are a family of zinc-dependent endopeptidases crucial for the
degradation of extracellular matrix (ECM) components. The activity of MMPs is implicated in
various physiological processes, including tissue remodeling, wound healing, and
angiogenesis, as well as in pathological conditions such as cancer and inflammatory diseases.
Z-PDLDA-NHOH serves as a valuable tool for in vitro studies aimed at elucidating the role of
MMPs in these processes.

MMPs are known to influence cellular behavior by modulating the pericellular environment and
by processing a variety of signaling molecules.[1] Their targets include other proteinases,
growth factors, cytokines, and cell surface receptors.[1] By inhibiting MMPs, Z-PDLDA-NHOH
can be used to study the impact of MMP activity on cell proliferation, migration, invasion, and
signaling pathways.

Mechanism of Action

Z-PDLDA-NHOH exerts its inhibitory effect through the hydroxamate group (-NHOH), which
chelates the active site zinc ion (Zn2*) essential for the catalytic activity of MMPs. This binding
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is reversible and competitive, effectively blocking the enzyme's ability to cleave its substrates in
the extracellular matrix. The peptide backbone of the inhibitor (Pro-D-Leu-D-Ala) provides
specificity and affinity for the active site cleft of various MMPs.

Applications in Cell Culture

Z-PDLDA-NHOH is a valuable reagent for a variety of cell-based assays designed to
investigate the roles of MMPs in:

e Cancer Biology: Studying tumor cell invasion, migration, and metastasis. Many cancer cells
show upregulated MMP expression, which correlates with poor prognosis.[2][3]

 Inflammation and Immunology: Investigating the role of MMPs in inflammatory responses
and immune cell migration.

» Wound Healing: Elucidating the contribution of MMP-mediated ECM remodeling during
tissue repair processes.

o Fibrosis Research: Examining the involvement of MMPs in the development and progression
of fibrotic diseases.[4]

» Neurobiology: Studying the role of MMPs in neuronal development, plasticity, and
neurodegenerative diseases.

Quantitative Data

While specific IC50 values for Z-PDLDA-NHOH against a wide range of individual MMPs are
not readily available in the public domain, it is characterized as a potent inhibitor of vertebrate
collagenases. For general experimental design, it is recommended to perform a dose-response
curve to determine the optimal concentration for the specific cell line and experimental
conditions. As a starting point, concentrations in the low micromolar range are often effective
for peptide-based MMP inhibitors.
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Parameter Value Remarks
CAS Number 123984-15-6

Molecular Formula C22H32N406

Molecular Weight 448.52 g/mol

This is a general range and
Typical Working Concentration  1-25 uM should be optimized for each
cell line and assay.

Prepare a concentrated stock
Solvent DMSO solution (e.g., 10 mM) in
DMSO.

Experimental Protocols
Protocol 1: General Protocol for Evaluating the Effect of
Z-PDLDA-NHOH on Cell Viability

Objective: To determine the cytotoxic potential of Z-PDLDA-NHOH on a specific cell line and to
establish a non-toxic working concentration range for subsequent experiments.

Materials:

o Z-PDLDA-NHOH (Collagenase Inhibitor I)
e Cell line of interest

o Complete cell culture medium

e DMSO (cell culture grade)

o 96-well cell culture plates

o MTT, XTT, or other viability assay reagent

e Plate reader
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Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
pL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO:
incubator to allow for cell attachment.

e Preparation of Inhibitor Dilutions:
o Prepare a 10 mM stock solution of Z-PDLDA-NHOH in DMSO.

o Perform serial dilutions of the stock solution in complete culture medium to achieve final
concentrations ranging from, for example, 0.1 uM to 100 pM.

o Prepare a vehicle control containing the same final concentration of DMSO as the highest
inhibitor concentration (typically < 0.1%).

e Treatment:

o Remove the medium from the wells and replace it with 100 pL of the prepared inhibitor
dilutions or vehicle control.

o Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
e Cell Viability Assay:

o Add the viability assay reagent (e.g., MTT) to each well according to the manufacturer's
instructions.

o Incubate for the recommended time.
o Measure the absorbance at the appropriate wavelength using a plate reader.
o Data Analysis:

o Calculate the percentage of cell viability for each concentration relative to the vehicle
control.

o Plot the results as a dose-response curve to determine the IC50 for cytotoxicity.
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Protocol 2: Cell Invasion Assay (Boyden Chamber
Assay)

Objective: To assess the effect of Z-PDLDA-NHOH on the invasive capacity of cells.
Materials:

Z-PDLDA-NHOH

* Invasive cell line (e.g., HT-1080, MDA-MB-231)

e Boyden chamber inserts with a porous membrane (e.g., 8 um pore size) coated with a
basement membrane extract (e.g., Matrigel)

e 24-well companion plates

o Serum-free cell culture medium

o Complete cell culture medium (as a chemoattractant)
» Cotton swabs

¢ Staining solution (e.g., Crystal Violet or DAPI)

e Microscope

Procedure:

» Preparation of Inserts: Rehydrate the Matrigel-coated inserts according to the manufacturer's
protocol.

o Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in
serum-free medium at a concentration of 1 x 10> cells/mL.

e Treatment: Add Z-PDLDA-NHOH to the cell suspension at the desired non-toxic
concentration. Include a vehicle control (DMSO).

e Assay Setup:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b054859?utm_src=pdf-body
https://www.benchchem.com/product/b054859?utm_src=pdf-body
https://www.benchchem.com/product/b054859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Add 500 pL of complete medium (containing serum as a chemoattractant) to the lower
chamber of the 24-well plate.

o Add 200 pL of the cell suspension (with or without the inhibitor) to the upper chamber (the
insert).

 Incubation: Incubate the plate for 12-48 hours (optimize for the cell line) at 37°C in a 5% CO2
incubator.

e Analysis:
o After incubation, carefully remove the inserts from the wells.

o Use a cotton swab to gently remove the non-invading cells from the upper surface of the
membrane.

o Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
o Stain the cells with Crystal Violet for 15 minutes or with DAPI.
o Wash the inserts with water and allow them to air dry.

o Count the number of stained, invaded cells in several random fields of view using a
microscope.

o Data Analysis: Compare the number of invaded cells in the inhibitor-treated groups to the
vehicle control group.

Signaling Pathways and Experimental Workflows

Matrix metalloproteinases are key regulators of the extracellular matrix and influence a
multitude of signaling pathways that control cell behavior.
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Caption: Role of MMPs in cell signaling and their inhibition by Z-PDLDA-NHOH.
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Caption: Workflow for a cell invasion assay using Z-PDLDA-NHOH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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